

Spectral Data of Methyl 4-formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Methyl 4-formylbenzoate** (CAS No: 1571-08-0), a key building block in organic synthesis. The document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **Methyl 4-formylbenzoate** provides characteristic signals corresponding to the aromatic, aldehyde, and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.12	Singlet	1H	Aldehyde proton (- CHO)
8.24	Doublet	2H	Aromatic protons ortho to the ester group
7.98	Doublet	2H	Aromatic protons ortho to the formyl group
3.96	Singlet	3H	Methyl ester protons (- OCH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of **Methyl 4-formylbenzoate**, showing distinct peaks for the carbonyl, aromatic, and methyl carbons.

Chemical Shift (δ) ppm	Assignment	
191.6	Aldehyde carbonyl carbon (C=O)	
165.8	Ester carbonyl carbon (C=O)	
139.0	Aromatic carbon attached to the formyl group	
135.0	Aromatic carbon attached to the ester group	
130.3	Aromatic CH carbons	
129.8	Aromatic CH carbons	
52.8	Methyl ester carbon (-OCH₃)	

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 4-formylbenzoate** displays characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as aromatic C-H and C=C stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (ester)
~1705	Strong	C=O stretch (aldehyde)
~1600, ~1500	Medium-Weak	C=C stretch (aromatic)
~1280, ~1100	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Methyl 4-formylbenzoate** reveals a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
164	~40	[M] ⁺ (Molecular ion)
163	~20	[M-H]+
133	100	[M-OCH ₃] ⁺ (Base peak)
105	~40	[M-COOCH ₃] ⁺
77	~30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

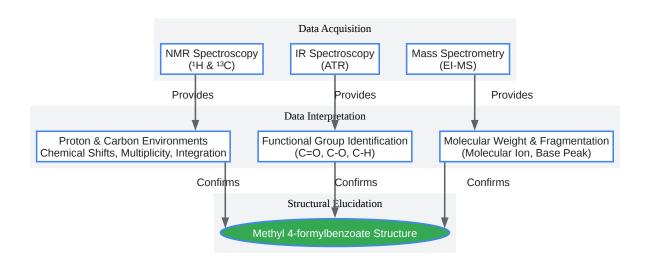
NMR Spectroscopy (¹H and ¹³C)

A solution of **Methyl 4-formylbenzoate** is prepared by dissolving 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform

(CDCl₃), within an NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance (ATR) IR Spectroscopy

A small amount of solid **Methyl 4-formylbenzoate** is placed directly onto the diamond crystal of the ATR accessory.[2] Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.


Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.[3][4] The sample is vaporized by heating in the ion source. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for the structural elucidation of **Methyl 4-formylbenzoate**.

Click to download full resolution via product page

Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Electron ionization Wikipedia [en.wikipedia.org]

• To cite this document: BenchChem. [Spectral Data of Methyl 4-formylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139623#spectral-data-of-methyl-4-formylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com